molecular formula C9H17BrN2OSi B3232229 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 133560-58-4

4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B3232229
CAS No.: 133560-58-4
M. Wt: 277.23 g/mol
InChI Key: DIEAIDCZEZGMJP-UHFFFAOYSA-N
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Description

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS: 133560-58-4, molecular formula: C₉H₁₇BrN₂OSi) is a brominated pyrazole derivative functionalized with a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group. The SEM group is widely used in organic synthesis to protect reactive nitrogen atoms, enhancing stability during multi-step reactions . This compound is characterized by its robust spectroscopic profile, including ¹H NMR, ¹³C NMR, ¹⁵N NMR, IR, and MS data, which confirm its structural integrity . Its primary utility lies in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in antimicrobial and antiviral drug discovery .

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEAIDCZEZGMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202699
Record name 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133560-58-4
Record name 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133560-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of the Trimethylsilyl Ethoxy Methyl Group: The final step involves the reaction of the brominated pyrazole with 2-(trimethylsilyl)ethanol in the presence of a base such as sodium hydride or potassium carbonate to introduce the trimethylsilyl ethoxy methyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The bromo group can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.

    Coupling: Biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conducting polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Features

The SEM-protected pyrazole core differentiates this compound from other bromopyrazole derivatives. Key structural analogs include:

Compound Name Substituent/Modification Key Structural Differences Reference CAS/ID
4-Bromo-1-(2-hydroxyethyl)pyrazole 2-hydroxyethyl group Lacks SEM protection; hydrophilic substituent 214614-81-0
4-Bromo-1-(oxetan-3-yl)-1H-pyrazole Oxetane ring Increased rigidity; potential for H-bonding 1374657-02-9
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole SEM group Enhanced lipophilicity; steric protection 133560-58-4
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Tetrahydropyran (THP) group Bulkier protecting group; altered solubility 1215814-78-0
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Methoxy and phenyl groups Aromatic substitution; no SEM protection Molbank M639

Key Observations :

  • The SEM group confers superior stability in acidic/basic conditions compared to hydroxyethyl or oxetane substituents .
  • THP and SEM groups both enhance lipophilicity, but SEM’s smaller size reduces steric hindrance during subsequent reactions .

Key Observations :

  • SEM protection requires stringent anhydrous conditions, whereas hydroxyethyl and methoxy derivatives are synthesized under milder protocols .
  • Yields for SEM-protected compounds are generally lower (~31%) due to purification challenges, contrasting with methoxy derivatives (>80%) .
Physicochemical Properties
  • Solubility : The SEM group increases lipophilicity (logP ~2.5), reducing aqueous solubility compared to hydroxyethyl (logP ~1.8) or oxetane analogs (logP ~2.0) .
  • Stability : SEM-protected pyrazoles resist hydrolysis under acidic conditions (pH 3–7), unlike THP-protected derivatives, which degrade in strong acids .

Key Observations :

  • Bromine enhances halogen bonding in target proteins, but SEM’s steric bulk may limit binding affinity compared to smaller substituents like methoxy .

Biological Activity

4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail its biological activity, supported by relevant case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 134183-57-6
  • Molecular Formula : C9H17BrN2OSi
  • Molecular Weight : 277.24 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including those similar to this compound. Pyrazoles have been shown to inhibit key oncogenic pathways:

  • Mechanism of Action : Pyrazole derivatives exhibit inhibitory activity against several kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .
  • Case Study : A study involving brominated pyrazoles demonstrated enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, particularly in the Claudin-low breast cancer subtype .

2. Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties:

  • Mechanism of Action : They inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses .
  • Research Findings : Compounds derived from pyrazole structures have been found to reduce inflammation in animal models comparable to standard anti-inflammatory drugs like indomethacin .

3. Antimicrobial Activity

The antimicrobial potential of pyrazoles has been extensively studied:

  • Spectrum of Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa.
  • Case Study : A synthesized series of 1-acetyl-3,5-diphenyl-pyrazole derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Summary of Research Findings

Biological ActivityMechanism of ActionKey Findings
AnticancerInhibition of kinases (BRAF, EGFR)Synergistic effects with doxorubicin in breast cancer cells
Anti-inflammatoryInhibition of TNF-α and IL-6Comparable efficacy to indomethacin in animal models
AntimicrobialBroad-spectrum activity against bacteriaEffective against E. coli and S. aureus

Q & A

Q. (Basic)

  • ¹H NMR : The SEM group exhibits distinct signals:
    • Trimethylsilyl protons: Singlet at δ −0.02 ppm .
    • Methylene protons adjacent to oxygen: Multiplet at δ 3.5–3.6 ppm .
  • Bromine position : The aromatic proton at C5 of the pyrazole ring appears as a singlet (δ ~7.6 ppm) due to deshielding by the bromine at C4 .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula.

What strategies achieve regioselective bromination at the 4-position of SEM-protected pyrazole?

(Advanced)
Regioselectivity is governed by the electron-donating SEM group, which directs electrophilic substitution to the less hindered C4 position. N-Bromosuccinimide (NBS) in DMF at 0–25°C for 12–24 hours is commonly used. Competing bromination at C5 can occur if reaction times exceed 24 hours or if excess NBS is used. Optimization of stoichiometry (1.05–1.1 equiv NBS) minimizes di-brominated byproducts .

How is the SEM group deprotected without affecting other functional groups?

(Advanced)
The SEM group is cleaved under acidic conditions :

  • Trifluoroacetic acid (TFA) : 50% TFA in CH₂Cl₂ at 25°C for 2–4 hours.
  • HCl/dioxane : 3N HCl in THF/water (1:1) at 50°C for 6 hours .
    Deprotection is monitored by TLC, and the product is isolated via neutralization with NaHCO₃ followed by extraction.

How does the SEM group influence reactivity in cross-coupling reactions like Suzuki-Miyaura?

(Advanced)
The SEM group enhances solubility in organic solvents (e.g., toluene, THF) and stabilizes the pyrazole core during catalysis. For Suzuki-Miyaura coupling :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
  • Conditions : Arylboronic acid (1.2 equiv), Na₂CO₃ (2 equiv) in toluene/ethanol (3:1) at 80–90°C for 12 hours.
    The bromine at C4 reacts selectively, leaving the SEM group intact for subsequent transformations .

What are common impurities in SEM-protected pyrazole synthesis, and how are they resolved?

Q. (Methodological)

  • Di-alkylated byproducts : Formed due to excess SEM-Cl. Mitigated by limiting SEM-Cl to 1.2 equiv .
  • Residual brominating agents : Removed via aqueous washes (Na₂S₂O₃ solution).
  • Chromatography : Gradient elution (hexane → 30% ethyl acetate) isolates the product (Rf ~0.5 in 2:1 cyclohexane/EtOAc) .

How is the nitro group introduced at C5 after bromination, and what challenges arise?

(Advanced)
Nitration of 4-bromo-SEM-pyrazole uses fuming HNO₃ in H₂SO₄ at 0°C. The SEM group stabilizes the intermediate, but over-nitration can occur if temperatures exceed 10°C. The product, 4-bromo-5-nitro-SEM-pyrazole , is purified via recrystallization (hexane/EtOAc) . Competing oxidation of the SEM group is avoided by maintaining strict temperature control.

What computational methods validate the electronic effects of the SEM group on pyrazole reactivity?

(Advanced)
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show:

  • The SEM group increases electron density at C4/C5 via inductive effects.
  • Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in electrophilic attacks .

How are azide-alkyne cycloaddition (CuAAC) reactions employed with SEM-protected pyrazoles?

(Methodological)
SEM-protected pyrazoles bearing azide groups react with terminal alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

  • Conditions : CuSO₄ (10 mol%), sodium ascorbate (1 equiv), THF/water (1:1) at 50°C for 16 hours.
  • Application : Synthesizes triazole-pyrazole hybrids with >60% yields .

What safety protocols are critical when handling SEM-protected pyrazoles?

Q. (Methodological)

  • SEM-Cl : Lachrymator; use in a fume hood with PPE.
  • Bromine/NBS : Corrosive; neutralize spills with Na₂S₂O₃.
  • TFA/HCl : Acid-resistant gloves and eye protection required .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
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4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

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